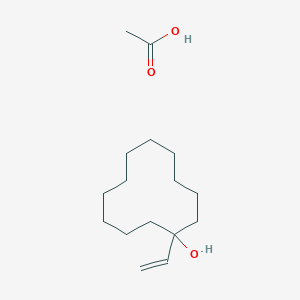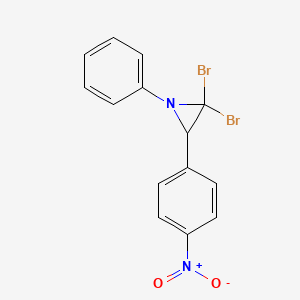
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine is a complex organic compound characterized by the presence of bromine, nitro, and phenyl groups attached to an aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, making them highly reactive intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine typically involves the reaction of 4-nitrobenzyl bromide with phenylaziridine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atoms can be replaced by hydrogen atoms through reduction reactions.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,2-Dihydroxy-3-(4-nitrophenyl)-1-phenylaziridine.
Reduction: Formation of 2,2-Dibromo-3-(4-aminophenyl)-1-phenylaziridine.
Substitution: Formation of 2,2-Dihydroxy-3-(4-nitrophenyl)-1-phenylaziridine.
Scientific Research Applications
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine involves its interaction with biological molecules through its reactive aziridine ring. The strained ring structure makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with proteins, DNA, and other biomolecules. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-3-(4-methylphenyl)-1-phenylaziridine
- 2,2-Dibromo-3-(4-chlorophenyl)-1-phenylaziridine
- 2,2-Dibromo-3-(4-fluorophenyl)-1-phenylaziridine
Uniqueness
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in chemical reactions compared to its analogs with different substituents on the phenyl ring. The nitro group also enhances its potential as a bioactive compound with diverse applications in research and industry.
Properties
CAS No. |
92884-94-1 |
|---|---|
Molecular Formula |
C14H10Br2N2O2 |
Molecular Weight |
398.05 g/mol |
IUPAC Name |
2,2-dibromo-3-(4-nitrophenyl)-1-phenylaziridine |
InChI |
InChI=1S/C14H10Br2N2O2/c15-14(16)13(17(14)11-4-2-1-3-5-11)10-6-8-12(9-7-10)18(19)20/h1-9,13H |
InChI Key |
PGARSZOIGSDTDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C2(Br)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)

![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
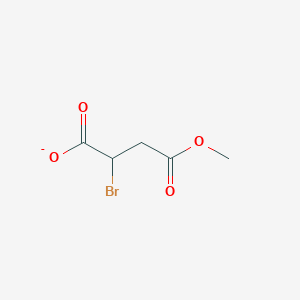
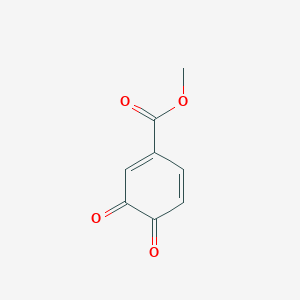
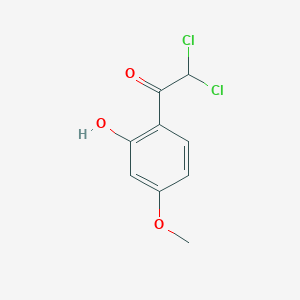
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)
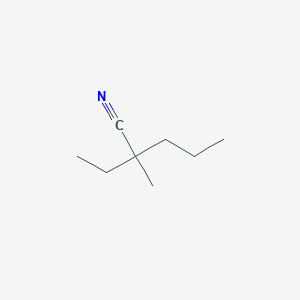
![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)

![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
